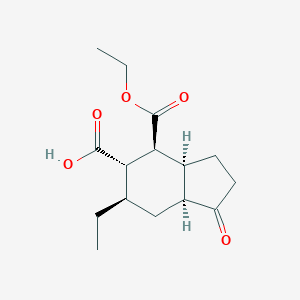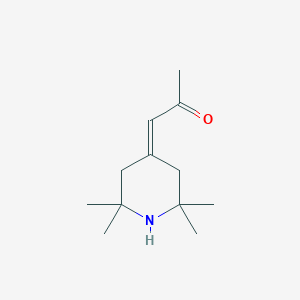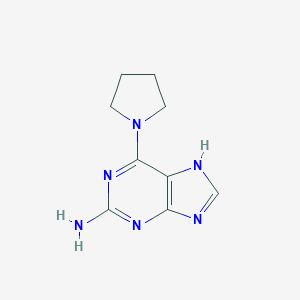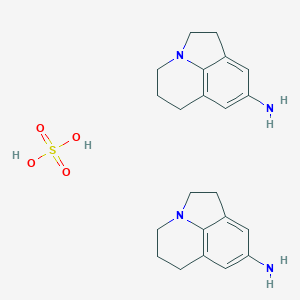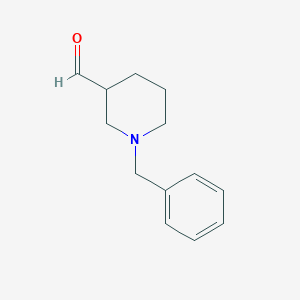
4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
Descripción general
Descripción
“4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide” is a chemical compound with the CAS Number: 125162-98-3 . It has a molecular weight of 194.19 . The IUPAC name for this compound is 4-nitro-5,6,7,8-tetrahydroquinoline 1-oxide .
Molecular Structure Analysis
The InChI code for “4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide” is 1S/C9H10N2O3/c12-10-6-5-9 (11 (13)14)7-3-1-2-4-8 (7)10/h5-6H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
Chemical Reactions and Mutagenicity
4-Nitroquinoline 1-oxide and its derivatives, such as 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide, are involved in various chemical reactions and exhibit significant mutagenic properties. For instance, the treatment of related compounds with nitric acid leads to the formation of α-nitropyridine N-oxide derivatives, demonstrating their reactivity in nitration processes. This reactivity is crucial in understanding the mutagenic potential of these compounds (Tanida, Irie, & Wakisaka, 1986).
DNA Interaction and Mutagenesis
4-Nitroquinoline 1-oxide is known for its interaction with DNA, leading to mutations and carcinogenesis. Studies have shown that it forms DNA adducts, primarily with guanine residues, resulting in base substitution mutations and frameshift mutations. This interaction highlights the significance of these compounds in the study of DNA damage and repair mechanisms (Daubersies et al., 1992).
Use in Genetic Screens
In the field of genetics, 4-Nitroquinoline 1-oxide is utilized in genetic screens to study various biological processes. It has been effectively used in Aspergillus nidulans for genetic screens, providing insights into gene regulation, mitosis, metabolism, organelle transport, and more. This application demonstrates its utility in exploring complex genetic interactions and mutations (Downes et al., 2014).
Carcinogenicity Studies
4-Nitroquinoline 1-oxide is extensively used in research related to carcinogenesis. It is a known mutagen and carcinogen, and its metabolite, 4-hydroxyaminoquinoline 1-oxide, is involved in the formation of DNA adducts, making it a valuable compound for studying the molecular mechanisms of cancer development. Its ability to induce squamous cell carcinoma in animal models further emphasizes its role in cancer research (Arima et al., 2006).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H302+H312+H332-H350 . This means it is harmful if swallowed, in contact with skin, or if inhaled, and may cause cancer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
4-nitro-1-oxido-5,6,7,8-tetrahydroquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSDHCGZLPFBHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=[N+](C=CC(=C2C1)[N+](=O)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564535 | |
| Record name | 4-Nitro-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide | |
CAS RN |
125162-98-3 | |
| Record name | 4-Nitro-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


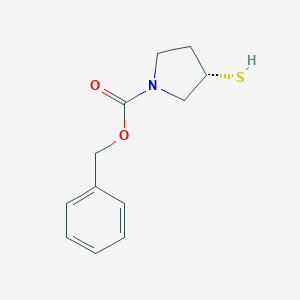

![Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]-](/img/structure/B177980.png)
